molecular formula C9H6N2 B6249657 2-amino-4-ethynylbenzonitrile CAS No. 2680537-27-1

2-amino-4-ethynylbenzonitrile

Cat. No.: B6249657
CAS No.: 2680537-27-1
M. Wt: 142.2
InChI Key:
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Description

2-Amino-4-ethynylbenzonitrile is an aromatic nitrile compound with the molecular formula C9H6N2. It is commonly used as a starting material for the synthesis of various other organic compounds. This compound is characterized by the presence of an amino group and an ethynyl group attached to a benzonitrile core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethynylbenzonitrile typically involves the reaction of 4-ethynylbenzonitrile with ammonia or an amine under suitable conditions. One common method involves the use of copper (II) chloride in chloroform to react with 4-ethynylbenzonitrile, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Amino-4-ethynylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of fluorescent probes and sensors due to its photophysical properties.

    Medicine: Research has explored its potential as a cytotoxic agent against cancer cell lines.

    Industry: It is utilized in the production of advanced materials, including liquid crystals and optical materials.

Mechanism of Action

The mechanism of action of 2-amino-4-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells by disrupting cellular processes . The compound’s photophysical properties are leveraged in the design of fluorescent probes, where it interacts with specific biomolecules to produce measurable signals.

Comparison with Similar Compounds

    Benzonitrile: An aromatic nitrile with a simpler structure, lacking the amino and ethynyl groups.

    4-Ethynylbenzonitrile: Similar to 2-amino-4-ethynylbenzonitrile but without the amino group.

    2-Amino-4,6-diphenylnicotinonitrile: A compound with similar functional groups but a different core structure, used in similar applications.

Uniqueness: this compound is unique due to the presence of both amino and ethynyl groups on the benzonitrile core, which imparts distinct reactivity and versatility in synthetic applications. Its combination of functional groups allows for a broader range of chemical transformations and applications compared to simpler nitriles.

Properties

CAS No.

2680537-27-1

Molecular Formula

C9H6N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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